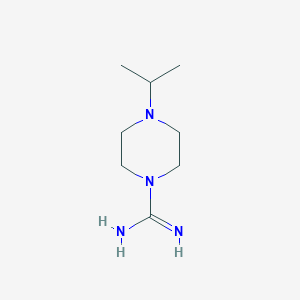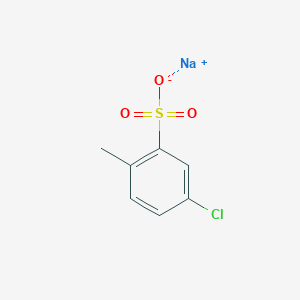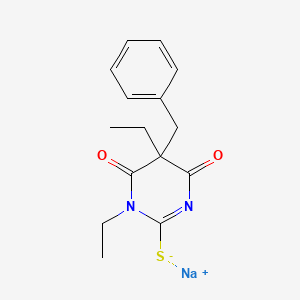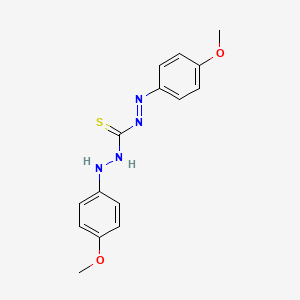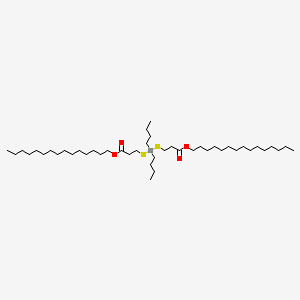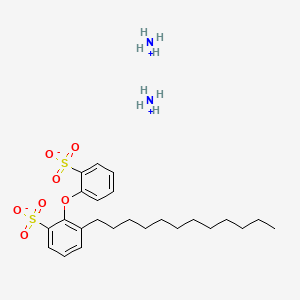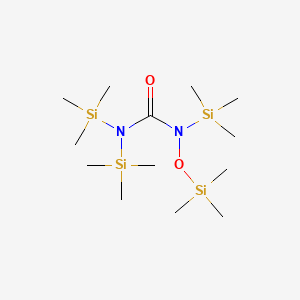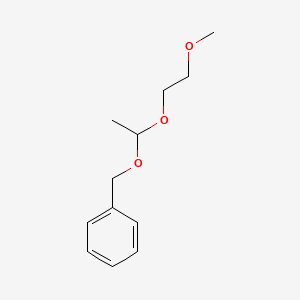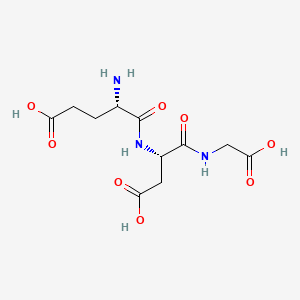![molecular formula C22H42N2O9S B13790982 Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate CAS No. 63654-52-4](/img/structure/B13790982.png)
Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes both amino and carboxylic acid functional groups, making it versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate typically involves multiple steps. The initial step often includes the preparation of the amino and carboxylic acid precursors. These precursors are then subjected to esterification and amidation reactions under controlled conditions to form the desired compound. The reaction conditions usually involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethanaminium, 2-[bis[2-[(1-oxotetradecyl)oxy]ethyl]amino]-N,N,N-trimethyl-2-oxo-, chloride
- N,N,N-Trimethyl-2-[(2-phenylethyl)sulfonyl]ethanaminium iodide
- N,N-Diethyl-N-[(5-nitro-2-furyl)methyl]ethanaminium bromide
Uniqueness
Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
63654-52-4 |
|---|---|
Molecular Formula |
C22H42N2O9S |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl)-[2-(3-carboxyprop-2-enoyloxy)ethyl]-dimethylazanium;dodecyl sulfate |
InChI |
InChI=1S/C12H26O4S.C10H16N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-12(2,7-8(11)13)5-6-17-10(16)4-3-9(14)15/h2-12H2,1H3,(H,13,14,15);3-4H,5-7H2,1-2H3,(H2-,11,13,14,15) |
InChI Key |
MRPTYZHWQNTLIT-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].C[N+](C)(CCOC(=O)/C=C\C(=O)O)CC(=O)N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)[O-].C[N+](C)(CCOC(=O)C=CC(=O)O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


